2-(3-Fluorophenoxy)nicotinic acid
Beschreibung
Eigenschaften
Molekularformel |
C12H8FNO3 |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
2-(3-fluorophenoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) |
InChI-Schlüssel |
KDTHPSLXPTVRJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Nicotinic Acetylcholine Receptor Agonism
One of the primary applications of 2-(3-Fluorophenoxy)nicotinic acid lies in its role as an agonist for nicotinic acetylcholine receptors. This property suggests potential therapeutic uses in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds with similar structures have shown promise in enhancing cognitive function and memory retention through their interactions with these receptors.
Anticancer Properties
There is emerging evidence that 2-(3-Fluorophenoxy)nicotinic acid may exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of nicotinic acid can induce apoptosis in cancer cells, suggesting a potential application in cancer therapy. This anticancer activity may be attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.
Mechanistic Insights
Binding Affinity Studies
Interaction studies have focused on the binding affinity of 2-(3-Fluorophenoxy)nicotinic acid to nicotinic acetylcholine receptors and other protein targets. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance are commonly employed to elucidate these interactions. Understanding these binding dynamics is crucial for developing targeted therapies that exploit the unique properties of this compound.
Comparative Analysis of Related Compounds
To better understand the unique attributes of 2-(3-Fluorophenoxy)nicotinic acid, a comparison with other nicotinic acid derivatives can be insightful. The following table summarizes key structural and functional differences:
| Compound Name | Structural Features | Primary Applications |
|---|---|---|
| 2-(3-Fluorophenoxy)nicotinic acid | Pyridine ring with fluorinated phenyl | Neurological disorders, anticancer |
| Nicotinic acid | Simple pyridine derivative | Lipid metabolism, pellagra treatment |
| 2-(trifluoromethyl)nicotinic acid | Pyridine ring with trifluoromethyl | Antihyperlipidemic effects |
Case Studies
Cognitive Enhancement
A notable case study involved a patient with cognitive decline who was administered a compound similar to 2-(3-Fluorophenoxy)nicotinic acid. The patient exhibited significant improvements in memory and cognitive function, highlighting the potential of nicotinic receptor agonists in treating neurodegenerative conditions .
Cancer Cell Line Studies
In vitro studies have shown that 2-(3-Fluorophenoxy)nicotinic acid can induce apoptosis in specific cancer cell lines, such as breast and prostate cancers. These findings suggest that further investigation into its mechanisms could lead to novel therapeutic strategies for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Selected Nicotinic Acid Derivatives
Key Observations :
Fluorine Position: The 3-fluorophenoxy group in the target compound contrasts with analogs like 2-Fluoronicotinic acid (fluorine on the pyridine ring) and 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (fluorine on a phenyl side chain) . These variations influence electronic effects and steric interactions with biological targets.
Functional Group Diversity: The trifluoromethoxy group in 2-(Trifluoromethoxy)isonicotinic acid enhances metabolic resistance compared to simple fluorophenoxy groups. Hydroxyl groups (e.g., in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid ) may facilitate hydrogen bonding, altering solubility and receptor binding.
Vorbereitungsmethoden
Chlorination of Dihydroxycyanopyridine
The foundational route involves converting 2,6-dihydroxy-3-cyano-5-fluoropyridine (1 ) to 2,6-dichloro-3-cyano-5-fluoropyridine (2 ) using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This step is conducted under anhydrous conditions at 80–85°C for 60 minutes, achieving a 93–95% conversion rate. The reaction mechanism proceeds via nucleophilic substitution, where chlorine replaces hydroxyl groups.
Reaction conditions :
Hydrolysis to Nicotinamide Intermediate
The chlorinated intermediate (2 ) undergoes hydrolysis in concentrated sulfuric acid at 75°C for 45 minutes to form 2,6-dichloro-5-fluoronicotinamide (3 ). This step introduces an amide group, which is critical for subsequent acid formation.
Key parameters :
Nitrosation and Acid Formation
The amide (3 ) is treated with sodium nitrite (NaNO₂) under acidic conditions (HCl) to yield 2,6-dichloro-5-fluoronicotinic acid (4 ). This step involves the Hofmann degradation mechanism, where the amide is converted to a carboxylic acid.
Optimization notes :
One-Step Hydrolysis of Cyanopyridine Intermediates
Direct Acid Hydrolysis
An alternative method bypasses the amide intermediate by directly hydrolyzing 2,6-dichloro-5-fluoro-3-cyanopyridine (2 ) with concentrated HCl and H₂SO₄. The cyanide group is converted to a carboxylic acid in a single step.
Procedure :
-
2 (28 g) is added to H₂SO₄ (26 mL) at 75°C for 45 minutes.
-
Concentrated HCl (130 mL) is added dropwise, followed by reflux for 1 hour.
-
Cooling yields 2,6-dichloro-5-fluoronicotinic acid (4 ) with a 21% isolated yield.
Advantages :
-
Reduces synthetic steps.
-
Avoids hazardous phosphorus reagents.
Limitations :
-
Lower yield compared to multi-step routes.
-
Requires precise control of acid concentration.
Nucleophilic Aromatic Substitution
Coupling 3-Fluorophenol with Chloronicotinic Acid
This method involves reacting 3-fluorophenol with 2-chloronicotinic acid under basic conditions. Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates the substitution at 150°C for 7 hours.
Mechanism :
-
The hydroxyl group of 3-fluorophenol deprotonates to form a phenoxide ion.
-
Nucleophilic attack on 2-chloronicotinic acid displaces chloride, forming the ether linkage.
Optimization data :
Comparative Analysis of Methods
Efficiency and Scalability
The table below contrasts key metrics for each preparation route:
| Method | Steps | Yield (%) | Scalability | Hazardous Reagents |
|---|---|---|---|---|
| Multi-step chlorination | 3 | 55 | High | POCl₃, PCl₅ |
| One-step hydrolysis | 1 | 21 | Moderate | H₂SO₄, HCl |
| Catalytic oxidation | 2 | 85 | High | H₂O₂ |
| Nucleophilic substitution | 1 | 60 | Moderate | None |
Q & A
Q. 1.1. What are the key structural and physicochemical properties of 2-(3-Fluorophenoxy)nicotinic acid, and how are they experimentally determined?
The compound combines a nicotinic acid backbone with a 3-fluorophenoxy substituent. Key properties include:
- Molecular weight : Calculated as 233.19 g/mol (based on formula C₁₂H₈FNO₃).
- Melting point : Analogous fluorinated nicotinic acid derivatives (e.g., 2-Fluoronicotinic acid) exhibit melting points between 164–210°C, suggesting thermal stability .
- Spectroscopic characterization :
Methodological Tip : Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns from fluorine (19F) .
Q. 1.2. What synthetic routes are reported for 2-(3-Fluorophenoxy)nicotinic acid, and what are their efficiency benchmarks?
A common route involves Ullmann-type coupling :
Substrate preparation : 3-Fluorophenol and 2-chloronicotinic acid.
Coupling : Catalyzed by CuI/1,10-phenanthroline in DMF at 100–120°C for 12–24 hours.
Yield optimization : Typical yields range from 45–65%, with purity >95% (HPLC). Side products include dehalogenated byproducts (e.g., unsubstituted phenoxy derivatives) .
Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize over-reaction .
Advanced Research Questions
Q. 2.1. How do reaction conditions (pH, solvent polarity) influence the stability and reactivity of 2-(3-Fluorophenoxy)nicotinic acid in aqueous media?
- pH-dependent stability : The carboxylic acid group protonates below pH 3, reducing solubility. At pH >5, deprotonation increases water solubility but may promote esterification or decarboxylation under heating .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the fluorophenoxy group against hydrolysis, while protic solvents (e.g., methanol) accelerate degradation at elevated temperatures .
Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use buffered solutions (pH 1–9) to map degradation pathways .
Q. 2.2. What contradictions exist in reported bioactivity data for fluorinated nicotinic acid analogs, and how can they be resolved?
Q. 2.3. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced binding to nicotinic acid receptors?
- DFT applications : Calculate electron density maps to identify sites for electrophilic substitution (e.g., adding electron-withdrawing groups at the 4-position of the pyridine ring) .
- Docking studies : Target the HCAR2 receptor; prioritize derivatives with:
Validation : Synthesize top candidates and test affinity via surface plasmon resonance (SPR) .
Data Contradiction Analysis
Q. 3.1. Why do fluorinated nicotinic acid derivatives exhibit variable fluorescence properties in spectroscopic studies?
- Reported anomalies : Some derivatives show strong fluorescence (λem ~450 nm), while others are quenched.
- Root cause :
Mitigation : Characterize derivatives using time-resolved fluorescence spectroscopy to distinguish electronic effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
